(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride
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Description
(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H18ClNO4 and its molecular weight is 239.696. The purity is usually 95%.
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Mechanism of Action
Target of Action
D-Glutamic Acid Alpha-T-Butyl Ester Hydrochloride, also known as ®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride or D-Glutamic Acid 1-tert-Butyl Ester Hydrochloride, is a derivative of the amino acid glutamic acid
Mode of Action
This compound is a tert-butyloxycarbonyl (Boc) protected derivative of D-glutamic acid . The Boc group is a protecting group used in organic synthesis, particularly for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
As a derivative of glutamic acid, it may be involved in the same biochemical pathways as glutamic acid, such as protein synthesis and neurotransmission .
Result of Action
As a derivative of glutamic acid, it may have similar effects, such as acting as a neurotransmitter in the central nervous system .
Action Environment
As a boc-protected compound, it is likely to be stable under a variety of conditions .
Biochemical Analysis
Biochemical Properties
D-Glutamic Acid Alpha-T-Butyl Ester Hydrochloride is a C-terminal and R-chain blocked derivative of L-glutamate . It may be useful in the synthesis of substance P antagonistic peptides
Cellular Effects
It is known to possess convulsant properties in mice and rats . It might have unique pharmacological features that set it apart from other convulsant medications .
Molecular Mechanism
It is known to be involved in the synthesis of substance P antagonistic peptides
Temporal Effects in Laboratory Settings
It is known to be soluble in methanol and is typically stored in a freezer at -20°C .
Dosage Effects in Animal Models
It is known to possess convulsant properties in mice and rats .
Metabolic Pathways
It is a derivative of L-glutamate , an important neurotransmitter involved in various metabolic pathways.
Transport and Distribution
It is known to be soluble in methanol , which may influence its transport and distribution.
Subcellular Localization
As a derivative of L-glutamate , it may be localized in similar subcellular compartments.
Properties
IUPAC Name |
(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBSTOCWFXYRNS-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.